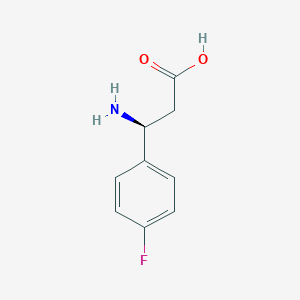

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Übersicht

Beschreibung

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which also bears a 4-fluorophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-fluorobenzaldehyde.

Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with glycine ethyl ester in the presence of a base such as sodium ethoxide to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Hydrolysis: The ester group is hydrolyzed under acidic conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Analyse Chemischer Reaktionen

Protection/Deprotection Reactions

The compound’s amine group is frequently protected to prevent undesired side reactions during synthesis. Common strategies include:

-

Boc protection enhances stability during drug development steps, while Fmoc protection allows selective deprotection in peptide chain elongation .

Peptide Coupling

The carboxylic acid and amine groups enable peptide bond formation. Key methods include:

| Coupling Reagent | Conditions | Yield | Application | Source |

|---|---|---|---|---|

| HATU/DIPEA | DMF, 0°C → RT, 12 hrs | 85–90% | Synthesis of neuroactive peptide analogs | |

| EDCl/HOBt | CH₂Cl₂, RT, 24 hrs | 75–80% | Incorporation into peptidomimetics |

-

The fluorophenyl group enhances peptide rigidity, improving target binding in neurological drug candidates .

Esterification and Hydrolysis

The carboxylic acid undergoes esterification for improved lipid solubility, followed by hydrolysis to regenerate the active form:

-

Enzymatic hydrolysis using lipase PSIM achieves high enantiomeric excess (>200 enantiomeric ratio), critical for chiral drug synthesis .

Nucleophilic Substitution

The amino group participates in nucleophilic reactions under controlled conditions:

-

Alkylation enhances blood-brain barrier permeability in CNS-targeted drugs.

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes regioselective reactions, though limited by fluorine’s electron-withdrawing effects:

| Reaction | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 40–45% | |

| Bromination | Br₂/FeBr₃, RT | Para | 30–35% |

-

Low yields reflect fluorine’s deactivation of the aromatic ring, necessitating harsh conditions.

Bioconjugation

The compound is linked to biomolecules for targeted drug delivery:

| Target | Conjugation Method | Application | Source |

|---|---|---|---|

| Polyethylene glycol (PEG) | EDC/NHS chemistry | Enhanced pharmacokinetics | |

| Antibody-drug conjugates | Maleimide-thiol | Tumor-specific delivery |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Building Block:

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is utilized extensively as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural properties allow for modifications that enhance therapeutic efficacy. For instance, it serves as a precursor for selective serotonin reuptake inhibitors (SSRIs) like dapoxetine, which is used to treat depression and anxiety disorders .

Case Study: Dapoxetine Synthesis

Research has demonstrated an efficient enzymatic method for synthesizing (S)-3-amino-3-phenylpropionic acid through lipase-catalyzed hydrolysis. This method not only improves yield but also enhances the enantioselectivity of the synthesis process, making it a valuable approach for producing SSRIs .

| Compound | Function | Application |

|---|---|---|

| This compound | Precursor for SSRIs | Treatment of depression |

| Dapoxetine | SSRI | Anxiety and bulimia treatment |

Neurotransmitter Research

Mechanisms of Excitatory Neurotransmission:

The compound plays a crucial role in understanding neurotransmitter systems, particularly glutamate receptors, which are vital for synaptic plasticity and cognitive functions. Studies indicate that this compound can modulate receptor interactions, influencing neuronal excitability and signaling pathways .

Impact on Cognitive Functions:

Preliminary studies suggest that this compound may be involved in pathways related to mood regulation and cognitive functions. Its structural similarity to natural amino acids enables it to interact with various receptors in the central nervous system, potentially affecting synaptic transmission.

Biochemical Assays

Evaluation of Enzyme Activity:

this compound is also employed in biochemical assays to evaluate enzyme and receptor activities. Its specificity aids in screening potential drug candidates and understanding their molecular interactions .

| Assay Type | Purpose | Significance |

|---|---|---|

| Enzyme Activity Assays | Evaluate enzyme interactions | Drug candidate screening |

| Receptor Binding Studies | Assess receptor affinities | Understanding drug mechanisms |

Material Science

Incorporation into Polymers:

In material science, this compound can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for drug delivery systems and biomedical applications .

Wirkmechanismus

The mechanism of action of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

3-Amino-3-phenyl-propionic acid: Lacks the fluorine substituent, resulting in different chemical and biological properties.

3-Amino-3-(4-chloro-phenyl)-propionic acid: Contains a chlorine substituent instead of fluorine, which affects its reactivity and interactions.

3-Amino-3-(4-bromo-phenyl)-propionic acid:

Uniqueness: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in medicinal chemistry and other fields.

Biologische Aktivität

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid (commonly referred to as (S)-4-F-PPA) is a fluorinated amino acid that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound exhibits unique structural features that contribute to its interactions with biological systems, making it a subject of various research studies.

Chemical Structure and Properties

(S)-4-F-PPA has the molecular formula CHFNO and a molecular weight of approximately 183.18 g/mol. The presence of a fluorinated phenyl group enhances its lipophilicity and may influence its binding affinity to biological targets. The compound can exist in zwitterionic forms, which may affect its solubility and reactivity in biological environments .

The biological activity of (S)-4-F-PPA is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.

- Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions, potentially modulating enzyme or receptor activities .

- Bioisosteric Effects : The fluorinated phenyl ring serves as a bioisostere, which can improve the pharmacokinetic properties of compounds in which it is incorporated.

Biological Activities

Research has demonstrated several biological activities associated with (S)-4-F-PPA:

- Neurotransmitter Modulation : Studies indicate that (S)-4-F-PPA may influence neurotransmitter systems, particularly serotonin reuptake mechanisms, similar to selective serotonin reuptake inhibitors (SSRIs) used in treating depression and anxiety disorders .

- Anticancer Potential : Preliminary investigations suggest that compounds with similar structures exhibit anticancer properties, potentially through synergistic effects when combined with other therapeutic agents .

- Peptide Synthesis : As a building block for peptides, (S)-4-F-PPA can alter the structure and stability of peptide chains, enhancing their biological activity.

Study on Enzymatic Synthesis

A notable study explored the enzymatic synthesis of β-amino acids, including (S)-4-F-PPA, using lipases as catalysts. The study reported high enantioselectivity and yield in the synthesis process, indicating the compound's potential as a precursor for more complex pharmaceuticals .

Neuropharmacological Assessment

In another study focusing on neuropharmacological effects, (S)-4-F-PPA was assessed for its impact on serotonin uptake inhibition. Results indicated that the compound could significantly enhance serotonin levels in vitro, supporting its potential therapeutic applications in mood disorders .

Comparative Analysis

The following table summarizes the key features and activities of (S)-4-F-PPA compared to related compounds:

| Compound Name | Structural Features | Biological Activity | Applications |

|---|---|---|---|

| (S)-4-F-PPA | Fluorinated phenyl group | Serotonin reuptake inhibition; potential anticancer | Antidepressants; peptides |

| Boc-(R)-F-Phe | Protected amine; fluorinated | Protein synthesis; modulator in biological systems | Peptide synthesis |

| Boc-(S)-F-Phe | Stereoisomer with different chirality | May exhibit different biological activities | Drug development |

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGFMWPQXUXQRX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352557 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151911-33-0 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151911-33-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.